molecular formula C17H20N2O2 B6027779 6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline

Cat. No.: B6027779
M. Wt: 284.35 g/mol
InChI Key: BWLYXGXVTMEQIQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyridine ring in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methyl-3-pyridinecarboxaldehyde and 6,7-dimethoxy-1-tetralone, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-8-6-12-9-15(20-2)16(21-3)10-14(12)17(19)13-5-4-7-18-11-13/h4-5,7,9-11,17H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLYXGXVTMEQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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